4-Aminooxane-4-carbonitrile
Overview
Description
4-Aminooxane-4-carbonitrile, also known as 4-Aminotetrahydro-2H-pyran-4-carbonitrile or 4-Amino-4-cyanotetrahydropyran, is a chemical compound with the molecular formula C₆H₁₀N₂O . It has a molecular weight of 126.16 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 126.16 g/mol . The compound has a density of 1.111g/cm³ and a boiling point of 260.777ºC at 760 mmHg .Scientific Research Applications
Improved Synthetic Routes and Structural Characterization
Research has improved the synthesis of 4-amino-1-naphthalene carbonitrile, emphasizing the efficiency and environmental benefits of using L-proline as a catalyst. This compound is significant in pharmaceutical and chemical industries, showcasing an optimized process with a high yield and reduced environmental impact (Qin Yu, 2012).
Enantioselective Synthesis for Medicinal Applications
The enantioselective synthesis of medicinally relevant 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles has been achieved, highlighting the potential of these compounds in developing pharmaceuticals with improved efficacy and specificity (G. Koz, Omer Koz, N. Coşkun, 2016).
Supramolecular Architecture in Material Science
Studies on the supramolecular architecture of 2-amino-1,1,4,5,6,7-hexafluoroindene-3-carbonitrile and its derivatives have provided insights into their potential applications in materials science, particularly in designing new materials with specific molecular interactions and properties (T. V. Rybalova, V. Y. Gatilov, V. M. Karpov, 2014).
Antiproliferative Activities Against Cancer
Research on heterocyclic compounds derived from cyclohexane-1,4-dione, including 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has shown significant antiproliferative and anticancer activities, suggesting their potential as chemotherapeutic agents (R. Mohareb, N. Y. M. Abdo, 2022).
Photoinitiating Systems for 3D Printing
1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives have been proposed as versatile photosensitizers in photoinitiating systems for various photopolymerization processes. Their application extends to 3D printing technologies, where they facilitate high-resolution fabrication under low light intensity UV and visible LEDs (Emilia Hola et al., 2020).
Mass Spectrometry for Molecular Analysis
The decomposition of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles under electronic and chemical ionization has been explored, providing valuable information on their molecular structures and potential applications in analytical chemistry (L. V. Klyba et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-aminooxane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLRIDPDRLEOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622203 | |
Record name | 4-Aminooxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50289-12-8 | |
Record name | 4-Aminooxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminooxane-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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